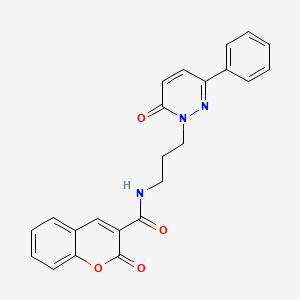

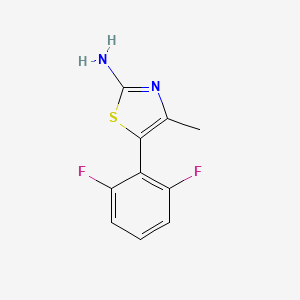

5-(2,6-Difluorophenyl)-4-methyl-1,3-thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-(2,6-Difluorophenyl)-4-methyl-1,3-thiazol-2-amine” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound, and a difluorophenyl group, which is a type of aromatic compound .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through a series of reactions including addition, nitration, reduction, esterification, and synthetic reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 2,6-difluorophenyl group would likely contribute to the compound’s polarity .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For instance, it might participate in aminolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the difluorophenyl group could potentially influence its solubility and reactivity .Applications De Recherche Scientifique

Synthesis and Structural Analysis

The synthesis and characterization of various derivatives of thiazol-2-amine have been a point of interest in chemical research. For instance, researchers synthesized and characterized a molecule, 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine, through NMR, IR, and X-ray diffraction, revealing its molecular geometry and vibrational frequencies. This compound's molecular energy profile was studied to understand its conformational flexibility, and its interaction with metal surfaces was examined through density functional theory calculations and molecular dynamics simulations (Özdemir et al., 2009). Similarly, the novel compound N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine was synthesized and its structure was elucidated using various spectroscopic methods. Its molecular structure and intermolecular interactions were further detailed through single-crystal X-ray diffraction and Hirshfeld surface analysis (GayathriB. et al., 2019).

Chemoselective Synthesis and Drug Discovery Applications

A chemoselective synthesis protocol was developed for the preparation of 1,3-dibromo-1,1-difluoro-2-propanone, introducing a bromodifluoromethyl group at the C4 of the thiazole. This synthon is considered useful in drug discovery programs, highlighting the potential pharmaceutical applications of thiazol-2-amine derivatives (Colella et al., 2018).

Biomedical Research

Antifungal and Plant-Growth-Regulatory Activities

Thiazol-2-amine derivatives have been evaluated for their biological activities. For example, a study synthesized fifteen new thiazol-2-amine derivatives containing the 2,4-difluorophenyl unit and 1H-1,2,4-triazole moiety, examining their antifungal and plant-growth-regulatory activities. This research demonstrates the potential application of these compounds in agriculture and pharmaceuticals (Jian‐Bing Liu et al., 2011).

Corrosion Inhibition of Iron

Thiazol-2-amine derivatives were also investigated for their corrosion inhibition performance on iron. Through theoretical calculations and molecular dynamics simulations, researchers predicted the efficiency of these compounds in preventing corrosion, further demonstrating their practical application in material science (Kaya et al., 2016).

Anti-Inflammatory Activities

The biological evaluation of N‐aryl‐4‐aryl-1,3‐Thiazole‐2‐amine derivatives has shown their potential as anti-inflammatory agents. Specifically, these compounds were found to directly inhibit 5‐lipoxygenase, a key enzyme involved in leukotriene synthesis which is linked to inflammation-related diseases like asthma and rheumatoid arthritis (J. Suh et al., 2012).

Orientations Futures

Propriétés

IUPAC Name |

5-(2,6-difluorophenyl)-4-methyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2S/c1-5-9(15-10(13)14-5)8-6(11)3-2-4-7(8)12/h2-4H,1H3,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCSJFPUFIUFMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=C(C=CC=C2F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,6-Difluorophenyl)-4-methyl-1,3-thiazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[3-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]-2-methylbenzoate](/img/structure/B2377261.png)

![2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2377272.png)

![N-(3,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2377275.png)

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2377277.png)